1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the chloromethyl group: The pyrazole intermediate is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst.
Coupling with 2-methylphenyl groups: The final step involves the coupling of the chloromethylated pyrazole with 2-methylphenyl derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to the disruption of essential cellular processes . Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-(4-chlorophenyl)-3,5-dimethylpyrazole: This compound shares a similar pyrazole core but differs in the substitution pattern, leading to variations in its chemical and biological properties.
1-(4-bromophenyl)-3,5-dimethylpyrazole: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interaction with biological targets.
1-(4-fluorophenyl)-3,5-dimethylpyrazole: The fluorine substitution can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C21H19ClN4 |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C21H19ClN4/c1-15-7-3-5-9-18(15)20-11-21(19-10-6-4-8-16(19)2)26(24-20)14-25-13-17(22)12-23-25/h3-13H,14H2,1-2H3 |
InChI Key |
ZRJSIHHVOHBZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC=CC=C4C |
Origin of Product |
United States |
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